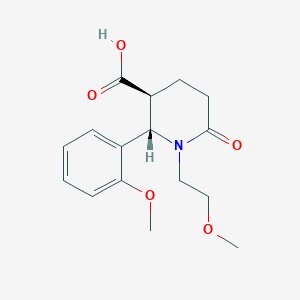

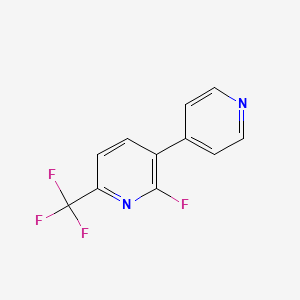

2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine

Descripción general

Descripción

“2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H4F3N . It is a versatile building block for fluorinated heterocycles .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine” include a refractive index of n20/D 1.419, a boiling point of 139-141 °C, and a density of 1.275 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis Enhancement

A novel strategy for synthesizing poly-substituted pyridines, including 2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine, involves a tandem C-F bond cleavage protocol. This method provides an efficient approach for creating a variety of substituted pyridines under metal-free conditions, enhancing pyridine synthesis techniques (Chen et al., 2010).

Malaria Treatment Research

In the context of malaria treatment, specific trifluoromethyl-substituted pyridine and pyrimidine analogues, including derivatives of 2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine, were evaluated for their antimalarial activity. One such compound demonstrated notable efficacy against drug-resistant strains of malaria, making it a potential candidate for further clinical development (Chavchich et al., 2016).

Development of New Antagonists

A study on P2X7 antagonists for mood disorder treatment identified compounds containing elements of 2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine. These compounds displayed promising receptor occupancy and solubility, leading to the selection of a clinical candidate for phase I trials (Chrovian et al., 2018).

Fluorine-Containing Pyridines Synthesis

Fluorine-containing pentasubstituted pyridines were synthesized through intermolecular cyclization, involving derivatives similar to 2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine. This study contributes to the understanding of fluorine's role in complex pyridine synthesis (Suzuki et al., 2007).

Modular Synthesis of Pyridines

A Michael addition and annulation reaction sequence using 2-fluoro-1,3-dicarbonyl compounds enabled the synthesis of various substituted pyridines, reflecting the versatility of 2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine in modular synthesis applications (Song et al., 2016).

PET Imaging Ligand Development

The synthesis of a novel positron emission tomography (PET) imaging ligand, incorporating elements similar to 2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine, demonstrated potential for imaging central nicotinic acetylcholine receptors, offering insights into the brain's cholinergic system (Doll et al., 1999).

OLED Development

Research into organic light-emitting diodes (OLEDs) involved iridium complexes with 2-(4-fluoro-3-(trifluoromethyl)phenyl)pyridine, closely related to 2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine. These complexes showed potential for high-performance, partially solution-processed OLEDs, indicating the role of such compounds in advanced electronic displays (Tao et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-fluoro-3-pyridin-4-yl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F4N2/c12-10-8(7-3-5-16-6-4-7)1-2-9(17-10)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBZGAJWVSGMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C2=CC=NC=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1391046.png)

![3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1391058.png)